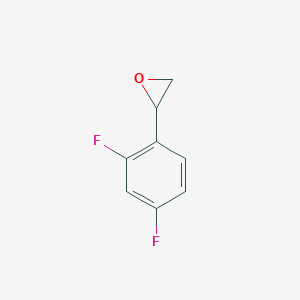

2-(2,4-Difluorophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEIKHXTPLYZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Difluorophenyl Oxirane

Direct Epoxidation Strategies for Aryl Olefins

Direct epoxidation involves the conversion of the double bond in an aryl olefin—in this case, 2,4-difluorostyrene (B1320911)—into an epoxide ring. This transformation can be accomplished using either catalytic systems or stoichiometric amounts of an oxidizing agent.

Catalytic epoxidation is an efficient method for synthesizing epoxides from olefins. researchgate.net These protocols utilize a substoichiometric amount of a catalyst to facilitate the transfer of an oxygen atom from an oxidant to the alkene. Both metal-based and organic molecules can serve as catalysts for this transformation.

Transition metal complexes are widely employed as catalysts in epoxidation reactions due to their ability to activate oxidants and coordinate with the olefin substrate. mdpi.com Copper-based catalysts have shown efficacy in the epoxidation of styrene (B11656) and its derivatives. For instance, a three-dimensional copper phosphate, [Cu₂(PO₄)(OH)]n, has been demonstrated as an effective heterogeneous catalyst for the epoxidation of various olefins, including substituted styrenes, using tert-butylhydroperoxide as the oxidant. epa.gov This catalyst is noted for its high selectivity and can be recycled and reused without a significant drop in activity. epa.gov While specific data for 2,4-difluorostyrene is not detailed, the general success with substituted styrenes suggests its applicability. epa.gov

Table 1: Overview of Metal-Catalyzed Epoxidation of Styrenes

| Catalyst System | Substrate Type | Oxidant | Key Features |

|---|---|---|---|

| [Cu₂(PO₄)(OH)]n | Styrene and substituted styrenes | tert-butylhydroperoxide | Heterogeneous, reusable, good yield, high selectivity. epa.gov |

| Iron Complexes | Various alkenes | Hydrogen peroxide | Biomimetic approach, effective for various substrates. researchgate.net |

| Ruthenium Pincer Complexes | Aryl-substituted epoxides | Hydrogen (for subsequent hydrogenation) | Used in reactions of epoxides, not their formation. chemrxiv.org |

Organocatalysis offers an alternative to metal-based systems, avoiding potential metal contamination in the final product. nih.gov Asymmetric epoxidation using organocatalysts has become a powerful tool in organic synthesis. nih.gov One approach involves the in-situ generation of a catalytic peracid from a carboxylic acid, such as aspartic acid. This process, activated by a carbodiimide (B86325) and in the presence of hydrogen peroxide, can effectively transfer an oxygen atom to an olefin. nih.gov While this method was demonstrated on chalcones, the principle of generating a peracid catalyst is broadly applicable to various alkenes. nih.gov Another prominent example is the Shi asymmetric epoxidation, which uses a fructose-derived ketone as the catalyst to generate a reactive dioxirane (B86890) intermediate from an oxidant like Oxone (potassium peroxymonosulfate). chemie-brunschwig.ch

Table 2: Examples of Organocatalytic Epoxidation Systems

| Catalyst Type | Catalyst Example | Oxidant | Mechanism |

|---|---|---|---|

| Peptide-based | Aspartic acid-derived peptides | Hydrogen Peroxide | In-situ generation of a catalytic peracid. nih.gov |

| Ketone-based | Shi Catalyst (fructose-derived) | Potassium peroxymonosulfate (B1194676) (Oxone) | Formation of a reactive dioxirane intermediate. chemie-brunschwig.ch |

The most classic method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a stoichiometric amount of a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemie-brunschwig.ch This reaction is known for its operational simplicity and broad substrate scope. Another approach involves the use of hydrogen peroxide or potassium peroxymonosulfate (KHSO₅) to oxidize the olefin. google.com For instance, 4-phenoxystyrene can be converted to its corresponding oxirane through oxidation with these reagents. google.com These methods, while straightforward, generate stoichiometric amounts of carboxylic acid or salt byproducts.

Catalytic Epoxidation Protocols

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes to 2-(2,4-Difluorophenyl)oxirane typically begin with a carbonyl compound, such as 2,4-difluorobenzaldehyde (B74705), and construct the oxirane ring through a condensation reaction.

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgmychemblog.com The reaction mechanism starts with the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2,4-difluorobenzaldehyde). wikipedia.orgorganic-chemistry.org The resulting intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the halide to form the epoxide ring. wikipedia.orgorganic-chemistry.org

A common base used for this transformation is potassium tert-butoxide or sodium ethoxide. mychemblog.com The reaction is versatile and can be applied to a wide range of aromatic aldehydes. mychemblog.com

A related strategy involves the use of sulfur ylides, often referred to as the Corey-Chaykovsky reaction. In this variant, a sulfonium (B1226848) salt is deprotonated by a base to form a sulfur ylide. This ylide then attacks the carbonyl compound (e.g., 2,4'-difluorobenzophenone) to form a betaine (B1666868) intermediate, which subsequently undergoes ring closure to yield the epoxide and a dialkyl sulfide (B99878) byproduct. google.com A patented method describes the reaction of 2,4'-difluorobenzophenone (B154369) with a sulfonium salt generated from dimethyl sulfoxide (B87167) and dimethyl sulfate (B86663) in the presence of solid potassium hydroxide (B78521) to produce the corresponding oxirane derivative with a yield of 65.1%. google.com

Table 3: Darzens and Related Reactions for Oxirane Synthesis

| Reaction Type | Carbonyl Precursor | Reagent | Base | Key Features |

|---|---|---|---|---|

| Classic Darzens Condensation | Aldehyde or Ketone | α-haloester | Potassium tert-butoxide, Sodium ethoxide | Forms an α,β-epoxy ester intermediate. wikipedia.orgmychemblog.com |

| Corey-Chaykovsky Reaction (Sulfur Ylide) | 2,4'-Difluorobenzophenone | DMSO-Me₂SO₄ sulfonium salt | Potassium hydroxide | Direct formation of the epoxide from a ketone. google.com |

Carbonyl Olefination and Subsequent Epoxidation

A common and versatile strategy for the synthesis of epoxides involves a two-step process: the conversion of a carbonyl compound into an alkene (olefination), followed by the epoxidation of the newly formed double bond.

The Wittig reaction is a widely employed method for olefination, where an aldehyde or ketone reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. libretexts.orgorganic-chemistry.orgmnstate.edu For the synthesis of a precursor to this compound, 2,4-difluorobenzaldehyde would be reacted with a suitable phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to yield 2,4-difluorostyrene. The key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

Once the alkene precursor is obtained, it is subjected to an epoxidation reaction. A variety of reagents can be used for this transformation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. This two-step sequence is a reliable method for accessing the desired oxirane.

Another relevant method is the Darzens condensation (also known as the glycidic ester condensation). organic-chemistry.orgwikipedia.orgmychemblog.com This reaction involves the condensation of a carbonyl compound, such as 2,4-difluorobenzaldehyde, with an α-haloester in the presence of a base to directly form an α,β-epoxy ester. wikipedia.org Subsequent hydrolysis and decarboxylation of the resulting glycidic ester can yield the desired this compound.

| Method | Starting Materials | Intermediate | Key Features |

| Wittig Reaction & Epoxidation | 2,4-Difluorobenzaldehyde, Phosphonium Ylide | 2,4-Difluorostyrene | Regiospecific double bond formation libretexts.org |

| Darzens Condensation | 2,4-Difluorobenzaldehyde, α-Haloester | α,β-Epoxy Ester (Glycidic Ester) | Direct formation of the epoxide ring wikipedia.org |

Grignard Reactions and Subsequent Cyclization

Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form new carbon-carbon bonds. acechemistry.co.ukadichemistry.comwikipedia.org A synthetic route to this compound can be envisioned through the reaction of a Grignard reagent with a suitable electrophile to form a halohydrin, which then undergoes intramolecular cyclization.

In this approach, a key intermediate would be a halohydrin, such as 1-(2,4-difluorophenyl)-2-haloethanol. This can be prepared by the reaction of 2,4-difluorophenacyl halide with a reducing agent or by the addition of a Grignard reagent to a halo-aldehyde.

| Reaction Step | Description | Typical Reagents |

| Halohydrin Formation | Creation of a molecule with a hydroxyl group and a halogen on adjacent carbons. | Grignard reagent, Epichlorohydrin or Halo-aldehyde |

| Intramolecular Cyclization | Base-mediated ring closure to form the oxirane. | Sodium hydroxide, Potassium tert-butoxide |

Asymmetric and Stereoselective Synthesis of this compound

The biological activity of chiral molecules often depends on their stereochemistry. Consequently, the development of methods for the asymmetric and stereoselective synthesis of this compound is of significant importance. These methods aim to produce a single enantiomer or diastereomer of the target molecule.

Chiral Catalyst-Mediated Epoxidation

Asymmetric epoxidation of alkenes using chiral catalysts is a powerful tool for the synthesis of enantiomerically enriched epoxides. wikipedia.org Several well-established methods could be applied to the synthesis of chiral this compound from its corresponding alkene precursor, 2,4-difluorostyrene.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst to achieve enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgdoi.orgnih.gov This method is particularly effective for cis-disubstituted and certain terminal alkenes. The use of this catalyst with an appropriate oxidant would be expected to yield optically active this compound.

The Shi epoxidation is another prominent method that employs a fructose-derived chiral ketone as an organocatalyst. nih.gov This catalyst generates a chiral dioxirane in situ, which then transfers an oxygen atom to the alkene in an enantioselective manner. Studies on the asymmetric epoxidation of fluoroolefins using chiral ketone catalysts have shown good to high enantiomeric excesses (ee), suggesting this could be an effective strategy for 2,4-difluorostyrene. nih.gov

| Asymmetric Epoxidation Method | Catalyst Type | Typical Substrates | Potential Enantioselectivity |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complex | Unfunctionalized alkyl- and aryl-substituted alkenes wikipedia.org | Generally high for suitable substrates |

| Shi Epoxidation | Chiral Ketone (Fructose-derived) | trans- and trisubstituted olefins, fluoroolefins nih.govnih.gov | Up to 93% ee reported for fluoroolefins nih.gov |

Diastereoselective Synthesis through Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. williams.edu After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction. For example, an α,β-unsaturated carboxylic acid derivative bearing a chiral auxiliary could undergo diastereoselective epoxidation. The steric hindrance and electronic properties of the auxiliary would favor the approach of the epoxidizing agent from one face of the double bond over the other, leading to the formation of one diastereomer in excess.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.netsantiago-lab.com An acyloxazolidinone derived from 2,4-difluorocinnamic acid could be a suitable substrate for diastereoselective epoxidation. After the reaction, the chiral auxiliary can be cleaved to afford the chiral epoxide or a precursor that can be readily converted to it.

Optical Resolution Techniques for Enantiomeric Enrichment

Optical resolution is a set of techniques used to separate a racemic mixture into its individual enantiomers. For this compound, kinetic resolution is a particularly relevant strategy.

Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material. The product of the reaction is also enantiomerically enriched.

A notable example is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers. mdpi.com This method employs a chiral (salen)Co(III) complex to catalyze the hydrolysis of one enantiomer of a terminal epoxide, leaving the unreacted epoxide with a high enantiomeric excess. Applying this technique to racemic this compound would involve treating the mixture with the chiral cobalt catalyst in the presence of water. One enantiomer would be selectively hydrolyzed to the corresponding diol, while the other enantiomer would remain as the unreacted epoxide, thereby achieving resolution.

Enzymatic resolution is another powerful kinetic resolution technique that utilizes enzymes as chiral catalysts. researchgate.netethz.ch Lipases, for example, can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture of esters or alcohols. A precursor to this compound could be resolved using this method, or the racemic oxirane itself could be a substrate for an enzyme-catalyzed ring-opening reaction.

| Resolution Technique | Principle | Application to this compound |

| Hydrolytic Kinetic Resolution (HKR) | Enantioselective hydrolysis of an epoxide catalyzed by a chiral (salen)Co(III) complex. mdpi.com | Separation of racemic this compound by selective conversion of one enantiomer to the corresponding diol. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. researchgate.net | Resolution of a precursor alcohol or ester, or selective enzymatic ring-opening of one oxirane enantiomer. |

Chemical Transformations and Reactivity of 2 2,4 Difluorophenyl Oxirane

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In the case of 2-(2,4-difluorophenyl)oxirane, the outcomes of these reactions are governed by a combination of steric and electronic factors.

Nucleophilic attack on unsymmetrical epoxides can, in principle, occur at either of the two carbon atoms of the oxirane ring. For this compound, which possesses a benzylic carbon and a non-benzylic carbon, the site of attack is highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, strong, "hard" nucleophiles tend to attack the less sterically hindered carbon atom (C2), following a classic SN2 pathway. magtech.com.cn Conversely, "softer" nucleophiles, or reactions proceeding under acidic conditions that activate the epoxide, often favor attack at the more substituted benzylic carbon (C1). This preference is attributed to the stabilization of the resulting partial positive charge at the benzylic position by the adjacent aromatic ring. magtech.com.cn

The stereochemistry of the ring-opening is typically characterized by an inversion of configuration at the center of attack, consistent with an SN2 mechanism. thieme-connect.de This means that if the reaction occurs at a chiral center, its stereochemistry will be inverted in the product.

A summary of factors influencing regioselectivity is presented below:

| Factor | Attack at Less Substituted Carbon (C2) | Attack at More Substituted (Benzylic) Carbon (C1) |

| Nucleophile Type | Strong, "hard" nucleophiles | "Soft" nucleophiles, weak nucleophiles under acidic conditions |

| Reaction Conditions | Basic or neutral | Acidic (proton or Lewis acid catalysis) |

| Controlling Factor | Steric hindrance | Electronic effects (carbocation stability) |

The formation of new carbon-carbon bonds via epoxide ring-opening is a powerful synthetic tool.

Cyanide: The reaction of epoxides with cyanide nucleophiles yields β-hydroxy nitriles, which are valuable synthetic intermediates. thieme-connect.de For instance, the ring-opening of a substituted oxirane with lithium cyanide or diethylaluminum cyanide proceeds with high yield and without epimerization, demonstrating the stereospecificity of the reaction. drugfuture.com The reaction is believed to proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of cyanide attack. thieme-connect.de

Organometallics: Grignard reagents and organolithium compounds are potent carbon nucleophiles that react with epoxides to form 2-substituted alcohols. sit.edu.cn The reaction of a 2,4-difluorophenyl-substituted intermediate with a Grignard reagent is a key step in the synthesis of certain antifungal agents. jst.go.jpresearchgate.net The use of catalysts, such as copper(I) salts, can improve the efficiency and reduce side reactions when using organometallic reagents with epoxides. mdpi.com

Oxygen nucleophiles, such as water and alcohols, can open the epoxide ring to produce diols and alkoxy alcohols, respectively. These reactions are often catalyzed by acids or bases.

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles like water or alcohols. The attack typically occurs at the more substituted benzylic carbon. For example, the hydrolysis of 1-(2,4-difluorophenyl)-2-hydroxy-1-propanone from its corresponding oxirane was achieved using aqueous HCl. oup.com The acid-catalyzed ring-opening of epoxides in the presence of an alcohol can lead to the formation of β-alkoxy alcohols. researchgate.net

The reaction of this compound and its derivatives with nitrogen nucleophiles is a critical transformation, particularly in the synthesis of azole antifungal drugs. mdpi.comnih.gov

Amines: The aminolysis of epoxides is a common method for preparing β-amino alcohols, which are important structural motifs in many pharmaceuticals. rroij.com The reaction of epoxides with amines can be promoted by various catalysts, including Lewis acids like indium tribromide and solid acids like Amberlyst-15, often proceeding with high regioselectivity. rroij.com

Azoles: The ring-opening of this compound derivatives with 1H-1,2,4-triazole is a frequently employed strategy in the synthesis of antifungal agents like fluconazole (B54011) and its analogues. oup.comnih.govresearchgate.net This reaction typically occurs by nucleophilic attack of the triazole nitrogen at the less hindered carbon of the oxirane ring, leading to the formation of a key triazolyl-substituted alcohol intermediate. oup.comdrugfuture.com For example, reacting a threo-rich oxirane with 1H-1,2,4-triazole and potassium carbonate in DMF yields the corresponding triazolyl-substituted diol. oup.com

The general scheme for the reaction with 1H-1,2,4-triazole is as follows: this compound reacts with 1H-1,2,4-triazole in the presence of a base to yield 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a key intermediate for antifungal drugs. researchgate.netnih.gov

The introduction of halogen atoms via epoxide ring-opening can be achieved using various halide sources.

Fluoride (B91410): While direct nucleophilic fluorination of epoxides can be challenging due to the low nucleophilicity of the fluoride ion, specific reagents have been developed for this purpose. tcichemicals.com The use of reagents like diethylaminosulfur trifluoride (DAST) allows for the stereospecific substitution of a hydroxyl group (formed from a prior epoxide opening) with fluorine, proceeding with inversion of configuration. tcichemicals.com Oxidative defluorination is a potential metabolic pathway for some fluorinated compounds, where an epoxide intermediate is opened by water, followed by the loss of fluoride. acs.org

Hydrofluorination: The addition of HF to an epoxide ring can produce a fluorohydrin. This reaction is often regioselective, with the fluoride attacking the carbon atom that can best stabilize a positive charge.

Electrophilic Activation and Rearrangement Pathways

In the presence of Lewis or Brønsted acids, the epoxide oxygen can be activated, facilitating ring-opening and subsequent reactions or rearrangements. researchgate.net

The activation of the epoxide by a Lewis acid enhances the electrophilicity of the ring carbons. This can lead to nucleophilic attack under milder conditions or can induce molecular rearrangements. researchgate.net One of the most common acid-catalyzed rearrangements of epoxides is the Meinwald rearrangement, which converts an epoxide into a ketone or an aldehyde. researchgate.netrsc.org For aryl-substituted epoxides like this compound, this rearrangement would likely proceed via a transition state with significant carbocation character at the benzylic position, leading to the formation of 2,4-difluorophenylacetaldehyde.

Lewis acids such as MgBr₂ have been noted to cause rearrangements in epoxides. sit.edu.cn Furthermore, reactions catalyzed by mesoporous aluminosilicates can promote the Meinwald rearrangement in non-nucleophilic solvents. researchgate.net

Lewis Acid-Mediated Isomerizations

Lewis acids are effective catalysts for the rearrangement of epoxides, including this compound. These reactions typically proceed through the coordination of the Lewis acid to the epoxide oxygen, which activates the ring towards cleavage and subsequent rearrangement. The coordination polarizes the C-O bonds, facilitating their breakage to form a carbocationic intermediate. The stability of this intermediate and the migratory aptitude of adjacent groups dictate the final product.

In the case of styrene (B11656) oxides, Lewis acid-catalyzed rearrangements can yield aldehydes. core.ac.uk For instance, the rearrangement of deuterated styrene oxides catalyzed by boron trifluoride etherate (BF₃·OEt₂) has been studied to elucidate the mechanistic pathway, which involves hydride or deuteride (B1239839) migration. core.ac.uk While specific studies detailing the Lewis acid-mediated isomerization of this compound are not extensively documented in the provided results, the general principles of epoxide chemistry suggest that it would undergo similar transformations. For example, a t-BuOMgCl species, acting as a Lewis acid, has been shown to activate epoxides for ring-opening. mdpi.com The presence of the electron-withdrawing difluorophenyl group would influence the stability of any carbocationic intermediates, thereby affecting the reaction pathway and product distribution.

| Epoxide Substrate | Lewis Acid | Major Product(s) | Reference |

|---|---|---|---|

| Styrene Oxide Analogues | BF₃·OEt₂ | Aldehydes | core.ac.uk |

| Generic Epoxide | t-BuOMgCl | Ring-opened products | mdpi.com |

| 4,5-Dihydro-1,3-dioxepines (vinyl acetal (B89532) rearrangement) | Various Lewis Acids | cis- and trans-2,3-disubstituted tetrahydrofurans | nih.gov |

Brønsted Acid-Catalyzed Transformations

Brønsted acids also catalyze the transformation of epoxides by protonating the epoxide oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack or rearrangement. chemguide.co.uk The mechanism often involves the formation of a protonated epoxide, which can then undergo ring-opening by a nucleophile or rearrange to a more stable carbocation, leading to various products.

The acid-catalyzed hydrolysis of epoxides is a classic example, yielding 1,2-diols. researchgate.net For this compound, this would involve the attack of water on one of the epoxide carbons after protonation. The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, in acidic conditions, the nucleophile attacks the more substituted carbon due to the development of a partial positive charge that is better stabilized by the adjacent phenyl ring.

Brønsted acids can also promote isomerization reactions. For instance, the acid-catalyzed rearrangement of α-pinene oxide is a well-known industrial process. researchgate.net While specific data on this compound is limited, it is expected to undergo similar transformations. The use of strong Brønsted acids can lead to the formation of carbocationic intermediates that can rearrange to form aldehydes or ketones. nih.gov

| Epoxide Substrate | Brønsted Acid | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| Generic Epoxide | HCl | Hydrolysis | Vicinal diol | |

| α-Pinene oxide | Acid catalysts | Isomerization | Campholenic aldehyde, trans-carveol | researchgate.net |

| 3-Substituted Indoles with Donor-Acceptor Cyclopropanes | N-trifluoromethanesulfonyl diphenylphosphoramide | (4+2) Cyclocondensation | 8,9-dihydropyrido[1,2-a]indoles | nih.gov |

Skeletal Rearrangements (e.g., Meinwald Rearrangement, Stevens Rearrangement Analogues)

Skeletal rearrangements are a key feature of epoxide chemistry, often proceeding through carbocationic intermediates. cambridgescholars.com The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to aldehydes or ketones. researchgate.netrsc.org This rearrangement involves a 1,2-hydride or 1,2-aryl/alkyl shift. For an epoxide like this compound, a Meinwald rearrangement could potentially lead to the formation of 2,4-difluorophenylacetaldehyde. The reaction is often facilitated by Lewis or Brønsted acids. rsc.orgmdpi.com For example, the Meinwald rearrangement of stilbene (B7821643) oxide under acid catalysis yields 2,2-diphenylacetaldehyde. mdpi.com

While the Stevens rearrangement is typically associated with ylides, analogues of such rearrangements can be conceptualized in epoxide chemistry, particularly when other heteroatoms are present in the molecule. However, information directly linking this compound to Stevens-like rearrangements is not available in the provided search results. Skeletal rearrangements in related systems, such as dianhydro-β-D-hexopyranoses, demonstrate the diverse possibilities of migrations involving ring atoms and substituents. rsc.org

Oxidation and Reduction Chemistry

Oxidative Ring-Opening Strategies

The oxidation of epoxides can lead to a variety of products depending on the oxidant and reaction conditions. smolecule.com While the epoxide ring itself is already oxidized, further oxidation can occur at other parts of the molecule or can involve cleavage of the C-C bond of the epoxide ring. One potential oxidative transformation is the cleavage of the corresponding 1,2-diol, which can be formed by the hydrolysis of the epoxide. Oxidative cleavage of a 1,2-diol, for instance using lead(IV) acetate (B1210297) or sodium periodate, would yield carbonyl compounds. oup.com For example, the oxidative cleavage of (2S,3S)-2-(2,4-difluorophenyl)-3-methylthio-1,2-butanediol with lead(IV) acetate yields an optically active ketone. oup.com

Direct oxidation of the epoxide ring can be more challenging. However, certain reagents can effect oxidative cleavage. For instance, reaction with hydrogen peroxide in the presence of a boron compound has been used to convert oxirane compounds to aldehydes. google.com

Reductive Cleavage Protocols

The reduction of epoxides typically leads to the formation of alcohols. smolecule.com Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be used for this purpose. smolecule.com The regioselectivity of the ring-opening during reduction is an important consideration. With a reagent like LiAlH₄, the attack of the hydride nucleophile generally occurs at the less sterically hindered carbon of the epoxide ring. For this compound, this would likely be the CH₂ carbon, leading to the formation of 2-(2,4-difluorophenyl)ethanol.

The choice of reducing agent and reaction conditions can influence the outcome. For example, in the synthesis of certain antifungal agents, the reduction of a ketone precursor is a key step before the formation of the oxirane ring. oup.com While direct reductive cleavage of this compound is a plausible transformation, specific documented examples with detailed conditions and yields were not prominent in the search results.

| Starting Material | Reagent(s) | Transformation | Product(s) | Reference |

|---|---|---|---|---|

| (2S,3S)-2-(2,4-difluorophenyl)-3-methylthio-1,2-butanediol | Lead(IV) acetate | Oxidative cleavage | Optically active ketone | oup.com |

| Generic Oxirane | H₂O₂, Boron compound | Oxidative cleavage | Aldehyde | google.com |

| Generic Epoxide | LiAlH₄ or NaBH₄ | Reduction | Alcohol(s) | smolecule.comsmolecule.com |

Stereochemical Aspects of 2 2,4 Difluorophenyl Oxirane Chemistry

Enantiomeric Purity and Chiral Resolution Strategies

Achieving high enantiomeric purity is essential for the use of 2-(2,4-difluorophenyl)oxirane in the synthesis of enantiomerically pure active pharmaceutical ingredients. Various strategies are employed to separate the racemic mixture into its constituent enantiomers or to synthesize a single enantiomer selectively.

Chiral resolution, the separation of a racemate into its enantiomers, is a widely used approach. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for this purpose. The principle relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. Cellulose-based CSPs, for example, have proven effective for resolving various chiral amines and other compounds. For compounds structurally related to this compound, preparative chiral HPLC has been successfully used to obtain enantiomers with high enantiomeric excess (>98%).

Another common strategy is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. This results in one enantiomer being converted to a new product while the other remains largely unreacted, allowing for their separation. Lipase-catalyzed reactions, such as amidation, have been effectively monitored using chiral HPLC to determine the enantiomeric excess of both the remaining substrate and the product.

Table 1: Chiral Resolution Strategies

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | Separation of racemic drugs and intermediates. |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Resolution of chiral alcohols, amines, and epoxides. |

Diastereoselective Control in Synthetic Sequences

In synthetic sequences involving this compound or its derivatives, controlling diastereoselectivity is crucial when a new stereocenter is created. The existing stereocenter in the oxirane can influence the stereochemical outcome of subsequent reactions.

One approach to achieve diastereoselective control is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. For instance, chiral sulfinyl groups have been used as versatile auxiliaries in the asymmetric synthesis of various fluorinated compounds, guiding the stereoselective addition of nucleophiles.

Substrate-controlled diastereoselection is also a key strategy. The inherent chirality of a molecule like this compound can direct the approach of a reagent. In epoxide ring-opening reactions, the incoming nucleophile attacks from the side opposite to the C-O bond being broken (anti-attack), leading to an inversion of configuration at the carbon atom undergoing attack. This predictable SN2 mechanism allows for the controlled formation of a specific diastereomer. For example, the reaction of a chiral epoxide with a nucleophile will result in a product with a defined relative stereochemistry between the original stereocenter and the newly formed one.

Fluorine atoms themselves can influence the conformation of cyclic systems and thereby direct the stereochemical outcome of reactions. The stereospecific nature of reactions like epoxide ring-opening with reagents such as hydrogen fluoride-amine complexes is fundamental in the controlled synthesis of complex fluorinated molecules.

Table 2: Diastereoselective Synthesis Examples

| Reaction Type | Controlling Factor | Stereochemical Outcome |

|---|---|---|

| Epoxide Ring Opening | SN2 Mechanism | Inversion of configuration at the site of attack, leading to trans-products. |

| Addition to Imines | Chiral Sulfinyl Auxiliary | High diastereoselectivity in the formation of fluorinated amines and amino acids. |

Influence of Configuration on Reactivity Profiles

The absolute configuration of this compound can have a profound impact on its reactivity, particularly in reactions involving other chiral entities such as enzymes or chiral catalysts. The spatial orientation of the difluorophenyl group and the oxirane oxygen atom determines how the molecule fits into a chiral environment, such as the active site of an enzyme.

In epoxide ring-opening reactions, while the fundamental mechanism is generally an SN2-type nucleophilic attack, the presence of the bulky and electron-withdrawing difluorophenyl group affects the reactivity of the two epoxide carbons. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon (the CH₂ group). However, under acidic conditions, the reaction mechanism can have more SN1 character. The oxygen atom is first protonated, and the subsequent nucleophilic attack preferentially occurs at the carbon atom that can better stabilize a developing positive charge, which is the benzylic carbon adjacent to the difluorophenyl ring.

The configuration of the epoxide dictates the stereochemistry of the resulting product. For instance, the ring-opening of (R)-2-(2,4-difluorophenyl)oxirane with a nucleophile at the benzylic carbon will lead to a product with a specific, predictable configuration at both stereocenters. This stereospecificity is fundamental to its use as a chiral building block in asymmetric synthesis. The reactivity and the stereochemical outcome are intrinsically linked to the initial configuration of the epoxide.

Advanced Academic Applications of 2 2,4 Difluorophenyl Oxirane

Utilization as a Versatile Synthetic Building Block

The inherent reactivity of the epoxide ring in 2-(2,4-Difluorophenyl)oxirane, susceptible to nucleophilic attack, makes it an ideal starting point for the construction of more complex molecular architectures. This reactivity, combined with the presence of the difluorophenyl moiety, has established this compound as a key intermediate in several areas of synthetic chemistry.

Precursor for Complex Fluorinated Organic Molecules

The carbon-fluorine bond's high strength and the unique electronic properties it imparts make fluorinated organic molecules highly sought after in various fields, including pharmaceuticals and agrochemicals. This compound serves as a crucial starting material for introducing the 2,4-difluorophenyl group into larger, more complex structures. The oxirane ring can be readily opened by a wide range of nucleophiles, leading to the formation of functionalized fluoroorganic compounds. This strategy allows for the regioselective and stereoselective introduction of fluorine-containing fragments, which is often a significant challenge in synthetic organic chemistry.

Scaffold for Heterocyclic Compound Synthesis (e.g., Azole Derivatives)

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly azole derivatives, which form the backbone of many antifungal drugs. The epoxide ring is susceptible to nucleophilic attack by the nitrogen atoms of azole rings, such as 1,2,4-triazole. This ring-opening reaction is a key step in the synthesis of several clinically important antifungal agents. For instance, the reaction of this compound with 1H-1,2,4-triazole is a critical step in the synthesis of fluconazole (B54011) and its analogues. The difluorophenyl group is a common feature in this class of antifungals, contributing to their biological activity.

The synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for azole antifungal drugs, has been accomplished in a two-step process. researchgate.net The first step involves the reaction of 1H-1,2,4-triazole with 2,4-difluoro-α-chloroacetophenone. researchgate.net The resulting product is then treated with trimethylsulfoxonium (B8643921) iodide to yield the desired oxirane. researchgate.net This intermediate serves as a key building block for more complex azole derivatives. researchgate.netnih.gov

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Trimethyl sulfoxide (B87167) iodide, 20% KOH | Epoxide intermediate | Not specified | nih.gov |

| Intermediate from above | Various R-X, Et3N | Series of azole derivatives (6a-6v) | 78-93 | nih.gov |

Role in Natural Product Synthesis Analogues

While the direct incorporation of this compound into the total synthesis of a natural product is not extensively documented, its utility as a building block for creating fluorinated analogues of natural products is a promising area of research. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Natural products often serve as inspiration for the development of new drugs, but they can suffer from poor pharmacokinetic properties. The introduction of fluorine can address these limitations. By using this compound, synthetic chemists can create analogues of complex natural products that contain the difluorophenyl moiety, potentially leading to compounds with improved biological activity and stability. The epoxide functionality allows for versatile coupling with various fragments of a natural product's core structure. mdpi.comnih.govresearchgate.net

Utility in Materials Science Research as a Precursor

The unique properties of fluorine-containing compounds extend beyond medicine into the realm of materials science. The incorporation of fluorine into polymers and other materials can lead to enhanced thermal stability, chemical resistance, and unique surface properties. This compound serves as a valuable precursor for the synthesis of such advanced materials.

Monomer for Specialty Polymer Synthesis (e.g., Fluorinated Epoxy Resins)

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. The introduction of fluorine into the epoxy resin backbone can further enhance these properties, leading to materials suitable for demanding applications in aerospace, electronics, and coatings. researchgate.netresearchgate.netmdpi.commdpi.com this compound can be used as a monomer or a co-monomer in the synthesis of fluorinated epoxy resins. The polymerization typically involves the ring-opening of the epoxide by a curing agent, leading to a cross-linked polymer network. The resulting fluorinated epoxy resins often exhibit lower dielectric constants, reduced moisture absorption, and improved thermal stability compared to their non-fluorinated counterparts. researchgate.netresearchgate.netmdpi.com

| Property | Value/Observation | Reference |

|---|---|---|

| Dielectric Constant | Incorporation of fluorine atoms can reduce the dielectric constant. | researchgate.net |

| Thermal Stability | Cured fluorinated epoxy resins show good thermal stability with decomposition temperatures (5% weight loss) between 342–364°C. | researchgate.net |

| Glass Transition Temperature (Tg) | High Tg values of 165–171°C have been reported. | researchgate.net |

| Moisture Absorption | Lower moisture absorption compared to commercial Bisphenol A type epoxy resins. | researchgate.net |

| Water Contact Angle | Increased from 73° to 98° with increasing fluorine content in co-modified waterborne polyurethanes. | mdpi.com |

| Corrosion Resistance | Corrosion current density (Icorr) decreased by two orders of magnitude with the introduction of fluorine-containing groups. | mdpi.com |

Precursor for Advanced Functional Materials

The versatility of this compound extends to the development of a broader range of advanced functional materials. man.ac.uk The difluorophenyl group can be exploited to create materials with specific electronic or optical properties. For example, the incorporation of this moiety into conjugated polymers could influence their photophysical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the ability to functionalize the molecule through the epoxide ring allows for the attachment of other chemical groups, enabling the synthesis of materials with tailored properties for applications such as sensors, membranes, and specialty coatings. The development of fluorinated functional materials is a rapidly growing field, with ongoing research into creating novel materials with enhanced performance for a variety of high-tech applications. man.ac.uk

Applications in Medicinal Chemistry Research (as a Synthetic Intermediate for New Chemical Entities)

Design and Synthesis of Bioactive Scaffolds

The strategic importance of this compound in medicinal chemistry stems from its role as a versatile building block for constructing complex molecular architectures with significant biological activity. The difluorophenyl group is a key pharmacophore in many modern pharmaceuticals, particularly in azole antifungals, where it interacts with the active site of the target enzyme, lanosterol 14α-demethylase (CYP51). nih.gov The epoxide ring is a highly reactive electrophilic moiety, susceptible to nucleophilic ring-opening reactions. This reactivity allows for the facile introduction of diverse functional groups and the construction of stereochemically complex scaffolds, making it a cornerstone intermediate in the synthesis of new chemical entities.

A primary application of this compound is in the synthesis of triazole-based antifungal agents. nih.govresearchgate.net The general synthetic strategy involves the nucleophilic attack of a nitrogen atom from a 1H-1,2,4-triazole ring on one of the epoxide's carbon atoms. This reaction opens the three-membered ring to create a new carbon-nitrogen bond, establishing the core structure of many potent antifungal drugs. This process can be catalyzed by a base and results in a secondary alcohol, which is a common structural feature in this class of compounds.

For instance, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a crucial intermediate for synthesizing various azole antifungal drugs. researchgate.net The synthesis of this key intermediate can be achieved in a two-step process. First, 1H-1,2,4-triazole is reacted with 2,4-difluoro-α-chloroacetophenone. The resulting product is then treated with trimethylsulfoxonium iodide (TMSI) in the presence of a base to form the desired oxirane. researchgate.net This triazole-functionalized oxirane serves as a direct precursor for more complex antifungal agents through subsequent ring-opening reactions with various nucleophiles. researchgate.net

Research has focused on modifying the side chains attached to this core scaffold to enhance potency, broaden the spectrum of activity, and overcome drug resistance. nih.gov For example, new azole derivatives have been synthesized by treating a triazole-functionalized epoxide with various amine-containing side chains. nih.gov The resulting compounds have shown excellent antifungal activity against multiple fungal strains, including Candida albicans. nih.govnih.gov Molecular docking studies often reveal that the 2,4-difluorophenyl group anchors the molecule within the hydrophobic active site of CYP51, while the triazole ring coordinates with the heme iron atom, effectively inhibiting the enzyme. nih.govresearchgate.net

Beyond antifungal agents, the reactivity of the oxirane ring has been exploited to synthesize other bioactive heterocyclic systems. The synthesis of substituted benzo[b]furan derivatives has been achieved through the opening of 2-(2'-halogenoaryl)oxiranes with a base, followed by intramolecular cyclization. This reaction is facilitated by the presence of an azole moiety (such as imidazole or triazole) attached to the oxirane, which helps to delocalize the negative charge in the carbanion intermediate. researchgate.net

The following table summarizes representative bioactive scaffolds synthesized using this compound or its immediate derivatives as a key intermediate.

Table 1: Bioactive Scaffolds Derived from this compound Intermediates

| Bioactive Scaffold | Target/Mechanism of Action | Therapeutic Area | Key Synthetic Step |

|---|---|---|---|

| Triazole Alcohols | Inhibition of fungal lanosterol 14α-demethylase (CYP51) nih.gov | Antifungal nih.gov | Nucleophilic ring-opening of the oxirane by 1,2,4-triazole researchgate.net |

| Piperidine-Substituted Triazoles | Inhibition of fungal lanosterol 14α-demethylase (CYP51) researchgate.net | Antifungal researchgate.net | Ring-opening of a triazole-functionalized epoxide with a piperidine derivative researchgate.net |

| Benzimidazole-1,2,4-triazoles | Inhibition of fungal lanosterol 14α-demethylase (CYP51) acs.org | Antifungal acs.org | Reaction of a 2-(2,4-difluorophenyl)-2-oxoethyl thioether intermediate with benzimidazole precursors acs.org |

Detailed research findings have demonstrated the efficacy of these scaffolds. For example, a series of twenty-one 1-[2-[[(substituted-phenyl) methyl] thio]-2-(2, 4-difluorophenyl) ethyl]-1H-1,2,4-triazoles showed antifungal activities that were comparable to or better than fluconazole. nih.gov Specific compounds within this series were found to be significantly more active than the reference drug sulconazole against various fungal pathogens, including Epidermophyton floccosum, Candida albicans, Sporotrichum schenckii, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Similarly, novel benzimidazole-1,2,4-triazole derivatives have exhibited significant antifungal potential, particularly against C. glabrata, with some compounds showing higher activity than voriconazole and fluconazole. acs.org The enantioselective synthesis of these scaffolds is also of high importance, as different stereoisomers can exhibit vastly different biological activities. Catalytic asymmetric synthesis methods have been developed to produce specific enantiomers of key triazole antifungal intermediates, such as those used for Efinaconazole. researchgate.netacs.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 2-(2,4-Difluorophenyl)oxirane, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques is employed for a comprehensive structural analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the hydrogen and carbon framework of the molecule. The analysis is typically conducted in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum reveals the distinct signals for the protons on the oxirane ring and the difluorophenyl ring. The three protons of the oxirane ring form a characteristic AMX spin system, with signals appearing as multiplets due to geminal and vicinal coupling. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum shows signals for all eight carbon atoms in the molecule. The chemical shifts of the carbons in the difluorophenyl ring are significantly influenced by the attached fluorine atoms, which also cause splitting of the carbon signals (C-F coupling). The carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JC-F), while other carbons in the ring show smaller two-, three-, or four-bond couplings.

Detailed spectral data from research findings are presented below. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.15 | td | 8.4, 6.3 | 1H | Aromatic CH (H-6) |

| 6.90 - 6.77 | m | - | 2H | Aromatic CH (H-3, H-5) |

| 4.11 - 4.07 | m | - | 1H | Oxirane CH |

| 3.16 | dd | 5.5, 4.0 | 1H | Oxirane CH₂ |

| 2.77 | dd | 5.5, 2.6 | 1H | Oxirane CH₂ |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 162.7 | dd | 249.4, 11.9 | C-F (C-2) |

| 159.9 | dd | 250.0, 12.4 | C-F (C-4) |

| 128.9 | dd | 9.8, 5.5 | Aromatic CH (C-6) |

| 122.1 | dd | 14.2, 3.8 | Quaternary Aromatic C (C-1) |

| 111.4 | dd | 21.2, 3.7 | Aromatic CH (C-5) |

| 104.2 | dd | 26.5, 25.5 | Aromatic CH (C-3) |

| 50.4 | d | 1.9 | Oxirane CH |

| 46.7 | d | 5.5 | Oxirane CH₂ |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for characterizing their chemical environments. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. rsc.org The spectrum for this compound shows two distinct multiplets, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

Table 3: ¹⁹F NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| -108.8 | m | F (Position 2) |

| -115.5 | m | F (Position 4) |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the three oxirane protons, confirming their vicinal and geminal relationships. It would also show correlations between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the proton signal at ~4.09 ppm and the carbon signal at 50.4 ppm, assigning them to the CH group of the oxirane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is vital for piecing together the molecular skeleton. Key correlations for this compound would include:

A cross-peak between the oxirane CH proton (~4.09 ppm) and the quaternary aromatic carbon C-1 (~122.1 ppm), confirming the connection between the oxirane and phenyl rings.

Correlations between the aromatic protons and neighboring carbons, which help to assign the aromatic carbon signals unambiguously.

Together, these 2D NMR techniques provide a complete and verified map of the atomic connectivity in the molecule.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the precise elemental composition and confirmation of the molecular formula. For this compound, the experimentally measured mass is compared to the calculated mass for the proposed formula, C₈H₆F₂O.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Formula | Calculated Mass [M]⁻ | Found Mass [M]⁻ |

|---|

The excellent agreement between the calculated and found mass confirms the molecular formula of the compound. rsc.org

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce structural features. The fragmentation of this compound is influenced by both the oxirane ring and the stable difluorophenyl group.

Common fragmentation pathways for phenyl oxiranes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the oxirane ring is a common pathway for ethers.

Ring Opening and Rearrangement: The oxirane ring can open, leading to rearrangements and subsequent loss of neutral molecules like carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da).

Benzylic Cleavage: The bond between the oxirane CH and the phenyl ring is a benzylic position. Cleavage at this bond would lead to the formation of a difluorophenyl radical or cation. The most prominent peak is often the tropylium (B1234903) ion or a substituted equivalent.

Aromatic Ring Fragmentation: The difluorophenyl ring itself can fragment, potentially through the loss of HF (20 Da) or acetylene (B1199291) (C₂H₂, 26 Da), leading to characteristic lower mass ions. dntb.gov.ua

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When applied to this compound, these methods allow for the identification of characteristic functional groups, namely the oxirane ring and the substituted aryl moiety. The vibrational transitions observed are unique to the molecule's structure, acting as a molecular fingerprint.

The vibrational spectrum of this compound is a composite of the distinct vibrational modes originating from its two primary structural components: the three-membered oxirane (epoxide) ring and the 2,4-disubstituted difluorophenyl group.

The oxirane moiety has several characteristic vibrational modes. The asymmetric ring stretching, often referred to as the "ring breathing" mode, typically appears in the 800-950 cm⁻¹ region of the IR spectrum. researchgate.netresearchgate.net Another key vibration is the C-O-C symmetric stretch, which is also found in this general region. The C-H stretching vibrations of the methylene (B1212753) group on the epoxide ring are expected in the 2990-3050 cm⁻¹ range. acs.org

The 2,4-difluorophenyl moiety contributes a number of distinct bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually produce a series of bands in the 1450-1620 cm⁻¹ region. The most characteristic vibrations for this moiety, however, are those involving the fluorine substituents. The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ range. scispace.com

The table below summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies from related compounds.

| Vibrational Mode | Associated Moiety | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Difluorophenyl | 3050 - 3150 | Medium-Weak |

| Oxirane C-H Stretch | Oxirane | 2990 - 3050 | Medium |

| Aromatic C=C Stretch | Difluorophenyl | 1450 - 1620 | Medium-Strong |

| C-F Stretch | Difluorophenyl | 1100 - 1300 | Strong |

| Oxirane Ring "Breathing" (Asymmetric Stretch) | Oxirane | 800 - 950 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation in the solid state.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.1, c = 7.9 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 780.4 |

| Z | The number of molecules per unit cell. | 4 |

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

As this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most common and reliable method for separating these enantiomers and quantifying the enantiomeric excess (ee) of a sample. wikipedia.orgphenomenex.com Enantiomeric excess is a measure of the purity of a chiral substance, with a value of 100% indicating an enantiomerically pure sample and 0% indicating a racemic mixture. wikipedia.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus have different retention times. For this compound, successful enantiomeric separation has been demonstrated using chiral Gas Chromatography. rsc.org The use of a cyclodextrin-based stationary phase, which creates a chiral environment for the analyte to interact with, allows for the resolution of the (R) and (S) enantiomers. rsc.orggcms.cz

The data below details the specific conditions used for the chiral GC analysis of this compound. rsc.org The distinct retention times allow for the integration of the peak areas for each enantiomer, from which the enantiomeric excess can be calculated.

| Parameter | Condition/Value |

|---|---|

| Technique | Chiral Gas Chromatography (GC) |

| Column (CSP) | CP Chirasil-DEX CB |

| Temperature Program | 100 °C, isothermal |

| Retention Time (R)-enantiomer | Not specified |

| Retention Time (S)-enantiomer | Not specified |

Retention times for the specific enantiomers were not explicitly assigned in the source material. rsc.org

Computational and Theoretical Investigations of 2 2,4 Difluorophenyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the computational investigation of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical properties.

The electronic structure of 2-(2,4-difluorophenyl)oxirane is central to its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. ajchem-a.com The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ajchem-a.com

DFT calculations are widely used to determine the energies of these frontier orbitals and map the electron density. ajchem-a.com For instance, in a computational study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) using the DFT/B3LYP method with a 6-311++G(d,p) basis set, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com This resulted in a HOMO-LUMO energy gap of 4.4815 eV, indicating significant kinetic stability. ajchem-a.com Similar calculations for this compound would reveal how the difluoro substitution pattern on the phenyl ring influences its electronic properties.

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of these calculations. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). ajchem-a.com For this compound, an MEP analysis would likely show negative potential around the oxirane oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.95 eV | Electron-donating ability |

| LUMO Energy | -1.85 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.10 eV | Kinetic stability, reactivity |

Note: The values in this table are illustrative, based on typical results for similar fluorinated aromatic compounds, and serve to represent the output of quantum chemical calculations.

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformer analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring and the oxirane ring.

Computational analysis of conformational preferences typically begins with a molecular mechanics force field (e.g., MMFF94) search to generate a wide range of possible initial structures. mdpi.com These structures are then subjected to geometry optimization at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set), to locate the precise energy minima. mdpi.com Frequency calculations are subsequently performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies. mdpi.commdpi.com

The conformational profile of this compound would be influenced by steric interactions between the oxirane ring and the ortho-fluorine atom of the phenyl ring. The calculations would quantify the rotational barrier and the relative populations of different stable conformers at a given temperature. The effect of fluorine substitution on conformational flexibility is a key area of study, as it can modulate the physical and chemical properties of molecules. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism, including its kinetics and selectivity, can be constructed.

The ring-opening of epoxides is a synthetically important reaction class. Computational methods can elucidate the mechanism of this process for this compound. A key step is the location of the transition state (TS), which is the maximum energy point along the reaction coordinate. mdpi.com Various algorithms can be used to find this first-order saddle point on the potential energy surface.

Once a candidate TS structure is located, it must be confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-O bond and the formation of a new bond with a nucleophile). mdpi.com

The activation energy (Ea) is the energy difference between the transition state and the reactants. mdpi.com This value is crucial for predicting the reaction rate. For example, DFT studies on the acid-catalyzed ring-opening of oxirane by an aspartic dyad, modeling an enzymatic process, predicted a concerted S_N2 mechanism with a reaction barrier of approximately 15-21 kcal/mol. rsc.org Computational modeling of the reaction of this compound with a nucleophile would similarly involve locating the relevant transition state and calculating the activation barrier to predict its reactivity.

When an unsymmetrical epoxide like this compound undergoes ring-opening, the nucleophile can attack one of two distinct carbon atoms, leading to different constitutional isomers. The preference for one site over the other is known as regioselectivity. This selectivity is governed by a combination of steric and electronic factors. ic.ac.uk

Computational modeling can predict regioselectivity by comparing the activation barriers for the two possible pathways (attack at Cα vs. Cβ of the oxirane ring). The pathway with the lower activation barrier will be the favored one. In fluorinated epoxides, electronic effects can lead to "abnormal" regioselectivity. For instance, a DFT study on the ring-opening of hexafluoropropylene oxide (HFPO) showed that nucleophilic attack occurs at the more sterically hindered carbon. mdpi.comnih.gov This was attributed to the strengthening of the alternate C-O bond by negative hyperconjugation involving the fluorine substituents. mdpi.comnih.gov Similar computational analysis of this compound would be crucial to predict whether nucleophilic attack preferentially occurs at the benzylic or terminal carbon of the oxirane ring, and to understand the role of the difluorophenyl group's electronic influence.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted. For S_N2-type epoxide openings, an inversion of configuration at the attacked carbon is expected. Computational models can confirm this by analyzing the geometry of the transition state and the trajectory of the incoming nucleophile. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

DFT methods have become highly reliable for predicting NMR spectra. nih.govidc-online.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). openaccesspub.org Calculations can provide accurate predictions for both ¹H and ¹³C chemical shifts. acs.org

The prediction of electronic spectra, such as UV-Vis spectra, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com The output includes the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). faccts.de

A spectral study of the related compound 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to compute and analyze its FT-IR, UV-Visible, and NMR spectra, showing good correlation with experimental results. researchgate.net Similar methods would be applied to this compound to predict its key spectroscopic features.

| Spectrum Type | Computational Method | Predicted Parameters (Illustrative) |

| ¹H NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for oxirane and phenyl protons |

| ¹³C NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for individual carbon atoms |

| UV-Vis | TD-DFT | λ_max (nm), Oscillator Strength (f) |

Note: This table illustrates the types of spectroscopic data that can be predicted computationally.

Molecular Dynamics Simulations for Dynamic Behavior

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations of this compound. Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into the dynamic behavior of chemical systems. While MD simulations are widely applied across various fields of chemistry to understand conformational changes, solvent effects, and intermolecular interactions, it appears that this compound has not been the specific subject of such an investigation to date.

Therefore, there is currently no available research detailing the dynamic properties, conformational landscape, or interaction dynamics of this compound as determined through molecular dynamics simulations. The generation of data tables and detailed research findings on this specific topic is not possible without published studies.

Derivatives and Analogues of 2 2,4 Difluorophenyl Oxirane

Synthesis of Structurally Modified Oxirane Derivatives

The synthesis of derivatives of 2-(2,4-difluorophenyl)oxirane often involves the introduction of various substituents to create analogues with tailored properties. A significant area of focus has been the incorporation of heterocyclic moieties, such as triazoles and pyrimidines, which are common pharmacophores in antifungal and other therapeutic agents.

A key synthetic route to a prominent derivative, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, starts from 2,4-difluoro-α-chloroacetophenone. This starting material is first reacted with 1H-1,2,4-triazole in the presence of a base like potassium carbonate in a suitable solvent such as toluene (B28343) under reflux conditions. The resulting intermediate is then treated with trimethylsulfoxonium (B8643921) iodide (TMSI) in the presence of aqueous sodium hydroxide (B78521) and toluene to yield the desired triazole-substituted oxirane derivative. This particular derivative is a crucial intermediate in the synthesis of various azole antifungal drugs.

Another example of a structurally modified derivative is 2-(2,4-difluorophenyl)-2-[1-(pyrimidin-2-yl)ethyl]oxirane. The synthesis of such derivatives highlights the versatility of the this compound core in accommodating a range of heterocyclic substituents, which can significantly influence the biological profile of the final compound.

The following table summarizes the synthesis of a key triazole derivative:

| Starting Material | Reagents | Product | Application |

| 2,4-Difluoro-α-chloroacetophenone | 1. 1H-1,2,4-triazole, K₂CO₃, Toluene2. Trimethylsulfoxonium iodide, NaOH (aq), Toluene | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | Intermediate for azole antifungal drugs |

Comparative Reactivity Studies with Other Fluorinated Oxiranes

The reactivity of this compound is significantly influenced by the presence of the two fluorine atoms on the phenyl ring. These electron-withdrawing groups have a profound electronic effect on the oxirane ring, which can be understood by comparing its reactivity with other fluorinated oxiranes, such as those bearing fluoroalkyl substituents.

The fluorine atoms in the 2- and 4-positions of the phenyl ring exert a strong negative inductive effect (-I effect), which withdraws electron density from the oxirane ring. This withdrawal of electron density increases the electrophilicity of the two carbon atoms of the oxirane ring, making them more susceptible to nucleophilic attack. beilstein-journals.orgmdpi.com This is a key factor that governs the ring-opening reactions of this epoxide.

In comparison, oxiranes with fluoroalkyl groups, such as a trifluoromethyl (CF₃) group, also exhibit enhanced reactivity due to the strong electron-withdrawing nature of the substituent. beilstein-journals.org However, the electronic influence of a difluorophenyl group differs from that of a fluoroalkyl group. The phenyl ring allows for resonance effects, which can also play a role in modulating the reactivity of the epoxide.

The ring-opening of unsymmetrical epoxides can proceed via two pathways, attacking either of the two carbon atoms. The regioselectivity of this reaction is dictated by a combination of steric and electronic factors. In the case of this compound, the phenyl group presents significant steric hindrance at the adjacent carbon atom. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom in an Sₙ2-like manner.

However, the electronic effects of the fluorine atoms can also influence the regioselectivity. The withdrawal of electron density by the difluorophenyl group can stabilize a partial positive charge that may develop at the benzylic carbon during the transition state of the ring-opening reaction, particularly under acidic conditions. This stabilization could favor nucleophilic attack at the more substituted carbon.

Theoretical studies on other fluorinated epoxides, like hexafluoropropylene oxide (HFPO), have revealed that fluorine substitution can lead to unusual regioselectivity. mdpi.com In HFPO, nucleophilic attack occurs at the more hindered carbon due to the strengthening of the C-O bond at the less substituted carbon through negative hyperconjugation between the oxygen lone pair and the C-F antibonding orbitals. mdpi.com While not directly analogous, these findings highlight the complex interplay of electronic effects that fluorine substituents can exert on oxirane reactivity.

The table below provides a conceptual comparison of the reactivity of this compound with a generic fluoroalkyl-substituted oxirane:

| Feature | This compound | Fluoroalkyl-Substituted Oxirane (e.g., with CF₃) |

| Primary Electronic Effect of Fluorine | Strong negative inductive effect (-I) from the difluorophenyl group. | Strong negative inductive effect (-I) from the fluoroalkyl group. |

| Influence on Oxirane Ring | Increases electrophilicity of the oxirane carbons. | Increases electrophilicity of the oxirane carbons. |

| Potential for Resonance | Yes, the phenyl ring can participate in resonance. | No direct resonance participation from the alkyl group. |

| Steric Hindrance at Substituted Carbon | High, due to the phenyl group. | Varies with the size of the fluoroalkyl group. |

| Expected Regioselectivity (Basic/Neutral) | Attack at the less hindered carbon. | Generally, attack at the less hindered carbon. |

| Potential for Altered Regioselectivity (Acidic) | Possible attack at the benzylic carbon due to charge stabilization. | Can be influenced by the stability of the resulting carbocation. |

Structure-Reactivity and Structure-Selectivity Relationships